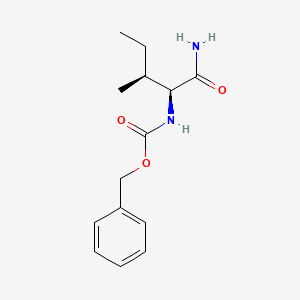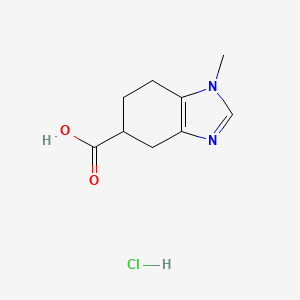![molecular formula C14H20N2 B2889065 (3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2095396-10-2](/img/structure/B2889065.png)
(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrole Derivatives
- The synthesis of 3-arylpyrroles, which are significant for creating natural products and conducting polymers, has been achieved through methods such as ring closure reactions, metal-catalyzed reactions, and acid-mediated isomerizations. These methodologies are crucial for accessing less accessible 3-substituted pyrroles, expanding the toolkit for synthesizing pyrrole-based compounds with potential applications in various fields (Pavri & Trudell, 1997).
Chemical Structure and Bonding
- Studies on methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates have revealed insights into the hydrogen-bonded sheets formed by these molecules, highlighting the nonplanar nature of the pyrrolopyrrole fragment. Such structural analyses are fundamental for understanding the chemical behavior and potential reactivity of pyrrole derivatives (Quiroga et al., 2013).
Drug Synthesis and Antitumor Activity
- N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, a compound synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcases the therapeutic potential of pyrrole derivatives. Such compounds exhibit significant antitumor activity, underscoring the relevance of pyrrole-based structures in medicinal chemistry (Gangjee et al., 2000).
Material Science and Conductivity
- Pyrrole derivatives have been studied for their conducting properties, particularly in the synthesis of conducting polymers from low oxidation potential monomers. This research indicates the potential of pyrrole-based compounds in creating novel conducting materials, which could have applications in electronics and nanotechnology (Sotzing et al., 1996).
Catalysis
- Pyrrolide-imine benzyl complexes of zirconium and hafnium have demonstrated efficient catalysis in ethylene polymerization, suggesting the utility of pyrrole derivatives in catalytic processes. Such complexes contribute to the development of more efficient catalysts for industrial polymer production (Matsui et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of this compound are the proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They play a crucial role in maintaining the homeostasis of cellular proteins.
Mode of Action
It is known to interact with the proteasome subunits . This interaction could potentially lead to the inhibition of proteasome activity, thereby affecting the degradation of proteins within the cell.
Biochemical Pathways
The compound’s interaction with proteasome subunits affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells. Disruption of this pathway can lead to a variety of downstream effects, including the accumulation of misfolded proteins and the dysregulation of cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with proteasome subunits. By potentially inhibiting proteasome activity, the compound could cause an accumulation of proteins within the cell . This could lead to cellular stress and potentially induce apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
(3aR,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-14-10-15-7-13(14)9-16(11-14)8-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYNSJGQAAOOB-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@H]1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2888982.png)
![N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2888983.png)

![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)

![N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2888990.png)

![7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2888993.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2888995.png)



![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)

